molecular formula C15H31NO3PS+ B1664270 1-(((Diethoxyphosphinyl)thio)methyl)octahydro-5-methyl-2H-quinolizinium CAS No. 41459-53-4

1-(((Diethoxyphosphinyl)thio)methyl)octahydro-5-methyl-2H-quinolizinium

Cat. No. B1664270
CAS RN: 41459-53-4
M. Wt: 336.5 g/mol
InChI Key: RGBZGILPMBHKDG-UHFFFAOYSA-N
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Description

AA 31 is a biochemical.

Scientific Research Applications

Electrophilic Substitution Reactions

The compound has been studied in the context of electrophilic substitution reactions. Grishina et al. (1982) discussed the methylation of a related compound, 1-benzyl-Δ9,10-octahydro-4-quinolone, with methyl iodide, which is a regioselective electrophilic substitution reaction. This study is relevant as it explores the reactions of similar quinolizinium compounds under various conditions (Grishina et al., 1982).

Luminescence Properties and DNA Interaction

Martín et al. (1988) investigated the spectrofluorimetric characteristics of a group of benzo- and methyl- quinolizinium salts, which is important for understanding the luminescence properties of similar compounds. This research is especially relevant as it provides insights into how these compounds interact with DNA (Martín et al., 1988).

Formation of Fused Isoquinolines

The research by Awad et al. (2002) on the formation of 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines from diethoxy-3,4-dihydroisoquinoline derivatives is relevant. This study explores the cycloaddition and reaction pathways of similar quinolizinium-based compounds (Awad et al., 2002).

Synthesis and Reactions of Methylbenzoquinolizinium Salts

Research by Arai et al. (1992, 1990) on the synthesis and reactions of methylbenzo[c]quinolizinium salts provides insights into the synthetic pathways and chemical properties of related quinolizinium compounds. These studies are significant for understanding the reactivity and potential applications of quinolizinium derivatives (Arai et al., 1992), (Arai et al., 1990).

Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles

The study of hydrogen-bonding interactions in luminescent quinoline-triazoles by Bai et al. (2017) contributes to the understanding of molecular interactions in similar quinolizinium compounds. This research is crucial for the development of materials with specific optical properties (Bai et al., 2017).

properties

CAS RN

41459-53-4

Product Name

1-(((Diethoxyphosphinyl)thio)methyl)octahydro-5-methyl-2H-quinolizinium

Molecular Formula

C15H31NO3PS+

Molecular Weight

336.5 g/mol

IUPAC Name

1-(diethoxyphosphorylsulfanylmethyl)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium

InChI

InChI=1S/C15H31NO3PS/c1-4-18-20(17,19-5-2)21-13-14-9-8-12-16(3)11-7-6-10-15(14)16/h14-15H,4-13H2,1-3H3/q+1

InChI Key

RGBZGILPMBHKDG-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)SCC1CCC[N+]2(C1CCCC2)C

Canonical SMILES

CCOP(=O)(OCC)SCC1CCC[N+]2(C1CCCC2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AA31;  AA-31;  AA 31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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